

# Comparative Guide: Linearity and Range for Theophylline EP Impurity C Analysis

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Compound of Interest		
Compound Name:	Theophylline EP impurity C	
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This guide provides a comparative analysis of two distinct liquid chromatography methods for the quantification of **Theophylline EP Impurity C**, a critical parameter in ensuring the quality and safety of Theophylline-based pharmaceutical products. The performance of a standard High-Performance Liquid Chromatography (HPLC) method is compared against a modern Ultra-High-Performance Liquid Chromatography (UPLC) method, with a focus on the key validation parameters of linearity and range.

The data and protocols presented herein are designed for researchers, analytical scientists, and drug development professionals involved in method development, validation, and quality control.

## **Performance Comparison: Linearity & Range**

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[1] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

For impurity quantification, a wide and well-defined linear range is crucial. The following table summarizes the performance of a standard HPLC-UV method versus a hypothetical, optimized UPLC-Photodiode Array (PDA) method for the analysis of **Theophylline EP Impurity C**.



Table 1: Comparison of Linearity and Range Data

Parameter	Standard HPLC-UV Method	Improved UPLC- PDA Method	Acceptance Criteria (Typical)
Linearity			
Correlation Coefficient (R <sup>2</sup> )	0.9991	> 0.9998	≥ 0.999
Range	0.05% - 0.30%	0.02% - 0.50%	Reporting Threshold to 120% of Specification Limit[2] [3]
y-intercept	15.8 μVs	2.1 μVs	Intercept should not be significantly different from zero.
Slope	1.85 x 10 <sup>5</sup>	4.52 x 10 <sup>5</sup>	-
Residual Sum of Squares	1.98e4	0.45e4	Minimized
Range Performance			
Precision at LOQ (%RSD)	4.8%	2.1%	≤ 10%
Accuracy at LOQ (% Recovery)	95.2%	99.1%	80 - 120%
Precision at UL (%RSD)	1.5%	0.8%	≤ 2%
Accuracy at UL (% Recovery)	101.5%	100.3%	98 - 102%

LOQ: Limit of Quantitation; UL: Upper Limit of Range; %RSD: Percent Relative Standard Deviation.

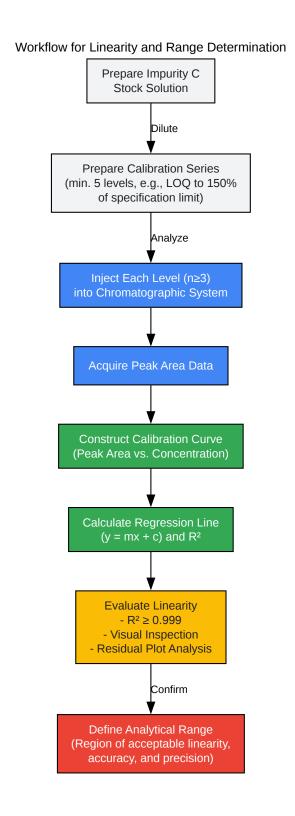


Analysis: The UPLC-PDA method demonstrates superior performance with a higher correlation coefficient, a wider linear range, and significantly better precision and accuracy at the boundaries of the range. The lower y-intercept and residual sum of squares suggest a more statistically reliable linear model. This enhanced performance allows for more confident quantification of Impurity C, especially at very low levels, and provides a greater operational range.

## **Experimental Workflow**

The determination of linearity and range is a systematic process involving the analysis of calibration standards at multiple concentration levels. The workflow ensures that the analytical method is suitable for its intended purpose.[1]





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Caption: Workflow for Linearity and Range Assessment.



## **Experimental Protocol**

This protocol outlines the methodology for establishing the linearity and range for the quantification of **Theophylline EP Impurity C** using a chromatographic method. The procedure is based on the principles outlined in the ICH Q2(R1) guideline.[1][4]

Objective: To demonstrate the linearity of the analytical method over a defined range and to establish that range.

#### Materials:

- Theophylline EP Impurity C Reference Standard
- Theophylline Drug Substance
- Mobile Phase (specific to the method, e.g., Acetonitrile and Phosphate Buffer)
- Diluent (e.g., Mobile Phase or Water/Acetonitrile mixture)
- Calibrated volumetric flasks and pipettes
- HPLC or UPLC system with a suitable detector (UV or PDA)

#### Procedure:

- Preparation of Stock Solution:
  - Accurately weigh a suitable amount of Theophylline EP Impurity C Reference Standard and dissolve it in the diluent to prepare a stock solution of known concentration (e.g., 100 µg/mL).
- Preparation of Calibration Standards:
  - Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution.
  - The concentration levels should span the expected range of the impurity. For impurity methods, this typically covers from the reporting threshold (e.g., 0.05%) to 120% or 150%



of the specified limit (e.g., if the limit is 0.2%, the range might be 0.05% to 0.30%).[2][3]

- Example concentration levels relative to a 10 mg/mL Theophylline sample:
  - Level 1: 0.05% (5 μg/mL) Approx. LOQ
  - Level 2: 0.10% (10 μg/mL)
  - Level 3: 0.15% (15 μg/mL)
  - Level 4: 0.20% (20 μg/mL) 100% of Specification Limit
  - Level 5: 0.30% (30 μg/mL) 150% of Specification Limit
- Chromatographic Analysis:
  - Set up the chromatographic system according to the method parameters (e.g., column, mobile phase, flow rate, injection volume, detector wavelength).
  - Inject each calibration standard solution in triplicate.
- Data Analysis and Evaluation:
  - Linearity:
    - For each standard, determine the mean peak area from the triplicate injections.
    - Plot a graph of the mean peak area (y-axis) versus the concentration (x-axis).
    - Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R<sup>2</sup>).
    - Visually inspect the plot for linearity.
    - Analyze the residual plot (residuals vs. concentration) to check for systematic deviations from linearity. The points should be randomly scattered around the zero line.
  - Range:



- The range is established by confirming that the method exhibits acceptable linearity, accuracy, and precision within the tested concentration interval.[1][2]
- Accuracy and precision should be assessed at, at least, the lower and upper limits of the proposed range. This data is often obtained during accuracy and precision validation experiments but is integral to defining the range.

#### Acceptance Criteria:

- Correlation Coefficient (R²): Should be ≥ 0.999.
- Y-intercept: The confidence interval for the y-intercept should include zero.
- Residuals: No observable pattern or trend in the residual plot.
- Precision and Accuracy: Within the defined range, the method must meet the pre-defined acceptance criteria for precision (%RSD) and accuracy (% recovery).

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